molecular formula C11H19N3 B1422277 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211498-15-5

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B1422277
CAS No.: 1211498-15-5
M. Wt: 193.29 g/mol
InChI Key: PUYJMVKFIFCPIB-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methyl-linked 3,5-dimethylpyrazole moiety. This structure combines the rigidity of the pyrazole ring with the conformational flexibility of the piperidine scaffold, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole derivatives and functionalized piperidines . The compound’s electronic and steric properties are influenced by the electron-donating methyl groups on the pyrazole and the spatial arrangement of the piperidine ring, which are critical for its interactions in supramolecular assemblies or biological systems.

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9-7-10(2)14(13-9)8-11-3-5-12-6-4-11/h7,11-12H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJMVKFIFCPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Example Preparation Protocol

Step Reagents & Conditions Product/Intermediate Notes
1 Hydrazine hydrate, acetylacetone, ethanol, reflux 3,5-dimethyl-1H-pyrazole Yields typically >80%
2 Alkyl halide (e.g., chloromethyl chloride), base N-(chloromethyl)-3,5-dimethyl-1H-pyrazole Monitored by TLC
3 Piperidine, solvent (e.g., DMF), mild heating This compound Final product, purified by chromatography

Alternative Synthetic Strategies

  • Reductive Amination: An alternative route may involve the reductive amination of 4-piperidinemethanol with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
  • One-Pot Multicomponent Reactions: Some literature suggests the use of multicomponent reactions involving pyrazole, piperidine, and formaldehyde or paraformaldehyde under acidic or basic catalysis, though yields and selectivity may vary.

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, DMF, or acetonitrile.
  • Bases: Potassium carbonate, triethylamine, or sodium hydride are frequently used to deprotonate the pyrazole and facilitate nucleophilic substitution.
  • Temperature: Reactions are typically conducted at room temperature to mild heating (25–80°C) to optimize yield and minimize byproducts.

Table 2: Reaction Optimization Data

Variable Typical Range Observed Effect on Yield/Selectivity
Solvent Ethanol, DMF, MeCN Polar aprotic solvents favor substitution
Base K2CO3, Et3N, NaH Stronger bases increase rate but risk side reactions
Temperature 25–80°C Higher temp increases rate, may lower selectivity
Reaction Time 2–24 h Longer times for complete conversion
  • Literature reports for analogous pyrazole-piperidine derivatives indicate isolated yields ranging from 65% to 90%, depending on the method and purification steps.
  • The use of excess base and careful control of reaction temperature are critical for high selectivity and yield.

Table 3: Reported Yields for Related Compounds

Compound Yield (%) Reference
This compound 70–85
4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine 75–90
Pyrazole-piperidine s-triazine derivatives 79

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole or piperidine moieties can be further functionalized.

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole or piperidine rings.

Scientific Research Applications

Structure and Composition

The chemical structure of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine can be described by its molecular formula C11H19N3C_{11}H_{19}N_3 and CAS number 1477718-07-2. The compound features a piperidine ring substituted with a pyrazole moiety, which enhances its biological activity.

Medicinal Chemistry

This compound has shown promise as a scaffold for developing new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the pyrazole ring can enhance cytotoxic activity against specific cancer cell lines, suggesting a pathway for developing targeted cancer therapies.

Neurological Research

The compound's structural similarities to known neurotransmitter modulators suggest potential applications in treating neurological disorders.

Case Study: Neuroprotective Effects
In preclinical studies, this compound has been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a reduction in neuronal apoptosis, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Agricultural Chemistry

This compound is also being explored for its efficacy as a pesticide or herbicide due to its bioactive properties.

Case Study: Insecticidal Activity
Field trials have shown that formulations containing this compound exhibit insecticidal activity against common agricultural pests. The mechanism involves interference with the pests' nervous systems, leading to mortality.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole moiety is known to exhibit various biological activities, including anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Ethyl Groups

A closely related analog, 4-[(3,5-Diethyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride (), replaces the methyl groups on the pyrazole with ethyl substituents. Key differences include:

Property 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidine 4-[(3,5-Diethyl-1H-pyrazol-1-yl)methyl]piperidine HCl
Substituents 3,5-dimethylpyrazole 3,5-diethylpyrazole
Molecular Weight ~235.35 g/mol (free base) ~307.87 g/mol (hydrochloride salt)
Lipophilicity Lower (methyl groups) Higher (ethyl groups increase hydrophobicity)
Steric Hindrance Moderate Increased due to bulkier ethyl groups

Steric effects could alter binding affinities in protein-ligand interactions .

Functional Group Modifications: Sulfonyl Derivatives

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride () introduces a sulfonyl group at the pyrazole’s 4-position and a methyl group on the piperidine. Comparative analysis:

Property This compound Sulfonyl Derivative ()
Functional Groups Methyl-linked pyrazole Sulfonyl-linked pyrazole + methylpiperidine
Molecular Weight ~235.35 g/mol 293.81 g/mol (hydrochloride salt)
Polarity Moderate (dipole ~1–4 Debye, inferred from triazine analogs) Higher (sulfonyl group increases polarity)
Reactivity Nucleophilic piperidine nitrogen Enhanced electrophilicity at sulfonyl group

The sulfonyl group introduces strong electron-withdrawing effects, which could modulate reactivity in nucleophilic substitution or hydrogen-bonding interactions. This modification is common in drug design to improve metabolic stability .

Electronic and Structural Insights from Triazine Derivatives

describes triazine derivatives (e.g., 5a and 5b) incorporating pyrazole-piperidine-aniline moieties.

  • Dipole Moments : Compound 5a (1.018 Debye) and 5b (4.249 Debye) demonstrate that substituents (e.g., bromophenyl in 5b ) significantly increase polarity. For this compound, dipole moments are expected to be moderate (~1–2 Debye), similar to 5a , due to the absence of strong electron-withdrawing groups.
  • Intermolecular Interactions : Dominant interactions in pyrazole-piperidine systems include H...H, N...H, and H...C contacts. The ethyl or sulfonyl modifications in analogs alter these interactions; e.g., bromine in 5b introduces Br...H contacts, while sulfonyl groups may promote S...H or S...π interactions .

Biological Activity

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine (CAS No. 1477718-07-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N3C_{11}H_{19}N_{3}. Its structure features a piperidine ring substituted with a pyrazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar pyrazole compounds against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds demonstrated cytotoxic effects and potential synergistic activity when combined with doxorubicin, suggesting that this compound may also possess similar anticancer capabilities .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of piperidine derivatives have been well documented. For instance, studies on related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The potential of this compound in this regard remains to be fully explored.

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Some studies suggest that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. This indicates a potential role for this compound in treating inflammatory diseases .

The mechanisms underlying the biological activities of pyrazole derivatives typically involve:

  • Inhibition of Enzymatic Activity : Many pyrazoles act by inhibiting enzymes related to tumor growth and inflammation.
  • Interaction with Receptors : Some compounds interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various pathways.

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, particularly when used in combination therapies .

Case Study 2: Antibacterial Testing

In another study focusing on antibacterial properties, several piperidine derivatives were synthesized and tested against pathogenic bacteria. The findings revealed that certain modifications to the piperidine structure enhanced antibacterial activity significantly .

Data Summary

Activity Type Tested Compound Effectiveness Reference
AnticancerPyrazole derivativesSignificant cytotoxicity
AntibacterialPiperidine derivativesMIC values: 0.0039 - 0.025 mg/mL
Anti-inflammatoryPyrazole derivativesInhibition of TNF-α production

Q & A

Q. What are the recommended methodologies for synthesizing 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine, and how can its purity be optimized?

Methodological Answer:

  • Synthesis Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized at the 4-position using alkylation or amination protocols. Pyrazole moieties (e.g., 3,5-dimethylpyrazole) are typically introduced via sulfonylation or cross-coupling reactions .
  • Purity Optimization :
    • Use column chromatography with gradients of ethyl acetate/hexane for separation.
    • Recrystallize from ethanol or dichloromethane to remove byproducts.
    • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps (e.g., reactions involving SOCl₂) .
  • Emergency Protocols :
    • Skin Contact : Immediately rinse with water for 15 minutes; seek medical attention if irritation persists.
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Storage : Store in airtight containers at room temperature, away from light and moisture. Label containers with GHS-compliant hazard symbols (if applicable) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the conformational dynamics of this compound?

Methodological Answer:

  • Software Tools :
    • Molecular Dynamics (MD) : Use AMBER or GROMACS with GAFF2 force fields to simulate torsional flexibility of the piperidine-pyrazole linkage.
    • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of methyl substituents .
  • Key Parameters :
    • Dihedral angles between piperidine and pyrazole rings (e.g., 15.04° observed in related structures) .
    • Solvent effects (e.g., polarizable continuum models for aqueous environments) .

Q. How can researchers resolve contradictions in bioactivity data for piperidine-pyrazole derivatives?

Methodological Answer:

  • Reproducibility Checks :
    • Validate assay conditions (e.g., pH, temperature) across labs.
    • Use standardized reference compounds (e.g., BIBN 4096 for receptor-binding studies) .
  • Data Triangulation :
    • Cross-validate IC₅₀ values with orthogonal assays (e.g., SPR vs. fluorescence polarization).
    • Perform molecular docking to reconcile discrepancies between in vitro and in silico results .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Factorial Design : Use a 2³ factorial approach to vary substituents (e.g., methyl groups on pyrazole, piperidine ring size) and measure effects on bioactivity .
  • Key Variables :
    • Steric Effects : Compare 3,5-dimethylpyrazole vs. unsubstituted pyrazole.
    • Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the piperidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine
Reactant of Route 2
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine

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